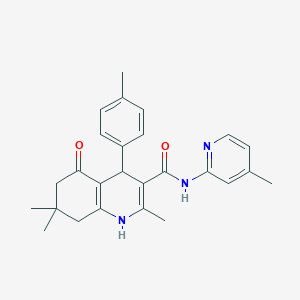
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TAK-659 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
TAK-659 exerts its effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathway of B cells. By inhibiting BTK, TAK-659 prevents the activation and proliferation of B cells, leading to a reduction in inflammation and tumor growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. It has also been shown to induce apoptosis in tumor cells, leading to a reduction in tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TAK-659 has several advantages for use in lab experiments. It is a highly potent and selective inhibitor of BTK, making it an ideal tool for studying the role of BTK in various diseases. However, TAK-659 has some limitations, such as its poor solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on TAK-659. One area of focus is the development of more potent and selective inhibitors of BTK. Another area of focus is the use of TAK-659 in combination with other drugs to enhance its anti-tumor effects. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential applications in various diseases.
In conclusion, TAK-659 is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research. TAK-659 has the potential to be a valuable tool for the treatment of various diseases, and further research is needed to fully understand its potential.
Métodos De Síntesis
The synthesis of TAK-659 involves a multistep process that includes the reaction of 4-methylpyridin-2-amine with 4-methylbenzoyl chloride to form 4-methyl-N-(4-methylphenyl)pyridin-2-amine. This intermediate is then reacted with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases such as cancer, rheumatoid arthritis, and multiple sclerosis.
Propiedades
Nombre del producto |
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide |
|---|---|
Fórmula molecular |
C26H29N3O2 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
2,7,7-trimethyl-4-(4-methylphenyl)-N-(4-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C26H29N3O2/c1-15-6-8-18(9-7-15)23-22(25(31)29-21-12-16(2)10-11-27-21)17(3)28-19-13-26(4,5)14-20(30)24(19)23/h6-12,23,28H,13-14H2,1-5H3,(H,27,29,31) |
Clave InChI |
DKWCCLVQFXCVGR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C |
SMILES canónico |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)NC4=NC=CC(=C4)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Bromophenyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]ethanone](/img/structure/B304133.png)
![2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304134.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]-N-(2-naphthyl)acetamide](/img/structure/B304136.png)
![3-amino-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304138.png)
![3-amino-N-(4-phenyl-1,3-thiazol-2-yl)-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304139.png)
![3-amino-6-phenyl-N-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B304140.png)
![2-amino-4-[4-(dimethylamino)phenyl]-5-oxo-7-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B304141.png)






